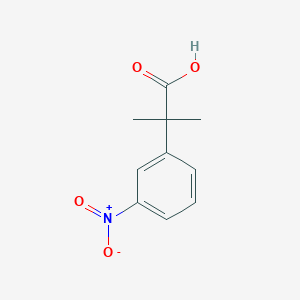

2-Methyl-2-(3-nitrophenyl)propanoic acid

Description

Contextualizing Nitro-Substituted Phenylalkanoic Acids in Organic Synthesis and Medicinal Chemistry Research

Nitro-substituted phenylalkanoic acids represent a versatile and highly functionalized class of molecules. The presence of the nitro group (NO2) profoundly influences the electronic properties of the aromatic ring and provides a reactive handle for a variety of chemical transformations.

In organic synthesis , the nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. nih.govmdpi.com Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group, which is a gateway to a vast array of other functional groups, making nitroaromatic compounds key intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

In medicinal chemistry , the nitro group is a recognized pharmacophore and can also be considered a toxicophore. nih.govresearchgate.net Aromatic nitro compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties. nih.govencyclopedia.pub The biological activity is often attributed to the in vivo reduction of the nitro group to reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cellular damage in pathogenic organisms. mdpi.com Phenylalkanoic acids, on the other hand, are a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. researchgate.netresearchgate.net The carboxylic acid moiety is often crucial for the pharmacological activity of these drugs. The combination of a nitro group and a phenylalkanoic acid, therefore, presents an intriguing scaffold for the development of new therapeutic agents.

Research Significance of 2-Methyl-2-(3-nitrophenyl)propanoic Acid as a Molecular Scaffold

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound possesses the key features of a promising molecular scaffold.

The 2-methyl-2-phenylpropanoic acid core provides a rigid and well-defined three-dimensional structure. Derivatives of this scaffold have been investigated for various pharmacological activities, including antihistamine and antiallergic properties. google.comgoogle.com The gem-dimethyl group can influence the conformation of the molecule and its binding to biological targets.

The 3-nitro group offers several advantages for its use as a molecular scaffold:

Modulation of Physicochemical Properties: The nitro group's polarity and electron-withdrawing nature can be used to fine-tune the solubility, lipophilicity, and electronic properties of derivatives, which are critical parameters for drug design.

Site for Further Functionalization: As mentioned, the nitro group can be readily converted into an amine, which can then be used as an attachment point for other molecular fragments through amide bond formation or other coupling reactions. This allows for the systematic exploration of the chemical space around the scaffold.

Potential for Bioactivity: The inherent biological activities associated with the nitro group could be harnessed and modulated by the rest of the molecular structure to develop novel therapeutic agents.

While specific research findings for this compound are limited, the established importance of its constituent parts strongly suggests its potential as a valuable building block in the synthesis of new materials and biologically active compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

Physicochemical Properties of Related Isomers

To provide context for the potential properties of this compound, the following table summarizes available data for its ortho- and para-isomers.

| Property | 2-Methyl-2-(2-nitrophenyl)propanoic acid | 2-Methyl-2-(4-nitrophenyl)propanoic acid |

| CAS Number | 126802-52-6 biosynth.com | 42206-47-3 chemsrc.com |

| Molecular Formula | C10H11NO4 biosynth.com | C10H11NO4 chemsrc.com |

| Molecular Weight | 209.2 g/mol biosynth.com | 209.20 g/mol echemi.com |

| Density | - | 1.286 g/cm³ chemsrc.comechemi.com |

| Boiling Point | - | 365.9 °C at 760 mmHg chemsrc.comechemi.com |

| Flash Point | - | 159.1 °C chemsrc.comechemi.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-methyl-2-(3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-4-3-5-8(6-7)11(14)15/h3-6H,1-2H3,(H,12,13) |

InChI Key |

NICZEYWEIXUUKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 2-Methyl-2-(3-nitrophenyl)propanoic Acid

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction from suitable precursors or the transformation of a closely related functional group.

A more targeted approach would involve starting with a precursor already containing the meta-nitro group. For instance, palladium-catalyzed cross-coupling reactions, as described in patents for similar 2-aryl-2-methylpropionic acid derivatives, could be employed. google.comgoogle.com This strategy would utilize a starting material like 1-bromo-3-nitrobenzene (B119269) and couple it with a reagent that provides the 2-methylpropanoic acid moiety.

A common and effective method for the preparation of carboxylic acids is the hydrolysis of the corresponding nitrile. The direct precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile, is a known compound. The conversion of this nitrile to the target carboxylic acid can be achieved under either acidic or basic conditions. doubtnut.comdoubtnut.com

The reaction involves the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfer and tautomerization steps, first yielding an amide intermediate, which is then further hydrolyzed to the carboxylic acid. doubtnut.com

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Initial Product | Final Product Formation |

|---|---|---|---|

| Acidic Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), Heat | Carboxylic acid and ammonium (B1175870) salt | Directly yields the carboxylic acid. |

| Alkaline Hydrolysis | Aqueous alkali (e.g., NaOH), Heat | Carboxylate salt and ammonia | Requires a final acidification step with a strong acid to protonate the carboxylate salt and form the free carboxylic acid. |

Synthesis of Related Nitro-Substituted Propanoic Acid Analogs

The synthetic principles applied to the meta-isomer can be extended to its positional isomers and further derivatized into other functional groups.

The ortho-, meta-, and para-isomers of 2-methyl-2-(nitrophenyl)propanoic acid are all recognized compounds. Their synthesis can be approached by selecting the appropriately substituted precursor.

Ortho-isomer: 2-Methyl-2-(2-nitrophenyl)propanoic acid is a known compound, identifiable by its CAS number. biosynth.com Its synthesis could proceed via the hydrolysis of its corresponding nitrile, 2-methyl-2-(2-nitrophenyl)propanenitrile.

Para-isomer: The synthesis of 2-methyl-2-(4-nitrophenyl)propanoic acid can be achieved by the direct nitration of 2-phenylpropanoic acid. A procedure analogous to the synthesis of 2-(4-nitrophenyl)butyric acid involves reacting the parent acid with a mixture of nitric acid and sulfuric acid at low temperatures. prepchem.com

Table 2: Positional Isomers of 2-Methyl-2-(nitrophenyl)propanoic acid

| Isomer | IUPAC Name | CAS Number |

|---|---|---|

| ortho | 2-Methyl-2-(2-nitrophenyl)propanoic acid | 126802-52-6 biosynth.com |

| meta | This compound | Not specified in results |

| para | 2-Methyl-2-(4-nitrophenyl)propanoic acid | 42206-47-3 achemblock.com |

Esters: The carboxylic acid functional group of the nitro-substituted propanoic acids can be readily converted into esters via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.comchemguide.co.uk For example, methyl 2-(4-nitrophenyl)propionate can be synthesized in quantitative yield by stirring 2-(4-nitrophenyl)propionic acid in methanol (B129727) with a catalytic amount of concentrated H₂SO₄. chemicalbook.com

Aldehydes: The direct conversion of a carboxylic acid to an aldehyde is challenging because most reducing agents capable of reducing carboxylic acids are highly reactive and will continue the reduction to the primary alcohol. chemguide.co.uk Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid completely to a primary alcohol. chemguide.co.uksavemyexams.com Therefore, the synthesis of an aldehyde from the carboxylic acid is typically a two-step process:

Reduction to Alcohol: The carboxylic acid is first reduced to the corresponding primary alcohol, 2-methyl-2-(3-nitrophenyl)propan-1-ol, using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as dry ether. chemguide.co.uk

Oxidation to Aldehyde: The resulting primary alcohol is then carefully oxidized back to the aldehyde using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), to prevent over-oxidation to the carboxylic acid. savemyexams.com

Amino acid derivatives can be constructed by the chemical reduction of the nitro group on the aromatic ring to an amino group (-NH₂). The resulting compound, 2-methyl-2-(3-aminophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. medchemexpress.com This transformation is a key step in synthesizing compounds with potential biological activity.

Several reducing agents can accomplish this conversion.

Tin(II) Chloride: The nitro group of the related compound, 2-methyl-2-(4-nitrophenyl)propanenitrile, can be reduced to an amino group using tin(II) chloride in ethyl acetate (B1210297) under reflux. This method is often effective for the reduction of aromatic nitro groups.

Zinc Powder: In procedures for related compounds, zinc powder has been used to reduce a nitro group to an amine, although this method may result in low yields. google.com

This reduction creates a bifunctional molecule containing both a carboxylic acid group and an amino group, which is characteristic of an amino acid.

Synthesis of Fluorinated Analogs

One potential strategy involves the electrophilic fluorination of the benzylic position, activated by the adjacent nitro group. Reagents such as Selectfluor, in the presence of a suitable base, can facilitate the introduction of a fluorine atom at the carbon bearing the carboxylic acid and methyl groups. researchgate.net The reaction would likely proceed through the formation of a benzylic anion, which then attacks the electrophilic fluorine source. researchgate.net

Another approach focuses on the conversion of the carboxylic acid functionality into a fluorinated group. For instance, the carboxylic acid could be transformed into an acyl fluoride. This can be achieved using reagents like elemental sulfur and Selectfluor, which mediate the conversion of carboxylic acids to acyl fluorides under relatively mild conditions. mdpi.com Alternatively, α-fluorination of the carboxylic acid could be pursued. This can be accomplished through various methods, including silver-catalyzed decarboxylative fluorination of malonic acid derivatives or the use of isothiourea catalysts in combination with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) to produce α-fluoroesters. mdpi.comorganic-chemistry.org

A plausible synthetic route to a fluorinated analog could therefore involve the α-fluorination of the corresponding ester of this compound, followed by hydrolysis to yield the desired α-fluoro acid. The choice of fluorinating agent and reaction conditions would be crucial to achieve selectivity and good yields.

Chemical Reactivity of this compound and its Derivatives

The chemical reactivity of this compound is primarily dictated by its three main functional components: the nitro group, the carboxylic acid, and the aromatic ring.

Nitro Group Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding aniline (B41778) derivative, 2-Amino-2-(3-aminophenyl)propanoic acid. This transformation significantly alters the electronic properties of the aromatic ring and provides a versatile synthetic handle for further functionalization. A variety of methods are available for the reduction of nitroarenes, many of which are applicable to this compound. acs.org

Catalytic hydrogenation is a widely employed method, typically utilizing a noble metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. acs.org The reaction is carried out under an atmosphere of hydrogen gas. This method is often clean and efficient, but care must be taken to ensure that other functional groups that are susceptible to hydrogenation are not present or are protected.

Alternatively, the reduction can be achieved using metals in the presence of an acid. acs.org Common combinations include iron (Fe) in hydrochloric acid (HCl), tin (Sn) in HCl, or zinc (Zn) in acetic acid. researchgate.net These methods are robust and often more tolerant of other functional groups compared to catalytic hydrogenation. acs.org For instance, the Fe/HCl system is known for its chemoselectivity. researchgate.net The general reaction involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source.

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule.

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas pressure, solvent (e.g., ethanol, methanol) | High efficiency, clean reaction. May reduce other functional groups. |

| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous or alcoholic solvent, heating may be required | Cost-effective, good chemoselectivity. researchgate.net |

| Tin (Sn) / Hydrochloric Acid (HCl) | Aqueous or alcoholic solvent | Effective, but can generate hazardous tin-salt waste. acs.org |

| Zinc (Zn) / Acetic Acid (CH₃COOH) | Aqueous or alcoholic solvent | Milder conditions compared to strong mineral acids. |

Carboxylic Acid Derivatization Reactions

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters and amides.

Esterification: The formation of esters is a common derivatization reaction. One of the most fundamental methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ceon.rs The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. For example, reacting this compound with methanol in the presence of sulfuric acid would yield methyl 2-methyl-2-(3-nitrophenyl)propanoate.

Another approach to esterification involves the formation of an activated ester. For instance, the synthesis of a 4-nitrophenyl (PNP) ester can be achieved, which is a useful synthon for further reactions, particularly in the context of radiolabeling. rsc.org

Amide Formation: The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. Boronic acid derivatives have also been shown to be effective catalysts for direct amidation reactions. organic-chemistry.orgmdpi.com The reaction of this compound with an amine in the presence of a suitable coupling agent would yield the corresponding amide derivative.

General Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the substituents already present: the nitro group and the 2-methyl-2-propanoic acid group.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its effect on electrophilic substitution, the nitro group is a strong activating group for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring, typically a halide. If a leaving group were present at a position ortho or para to the nitro group, it could be displaced by a nucleophile. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.org While the parent compound, this compound, does not have a suitable leaving group for SNAr, derivatives with a halogen at an appropriate position could undergo such reactions.

Structure Activity Relationship Sar and Molecular Design

Impact of Nitro Group Position (ortho, meta, para) on Reactivity and Biological Activity

The position of the nitro (NO₂) group on the phenyl ring is a critical determinant of a molecule's electronic distribution and, consequently, its biological activity. researchgate.net The nitro group is strongly electron-withdrawing, a property that can significantly influence how a molecule interacts with biological targets like enzymes or receptors. nih.govsvedbergopen.com This effect can alter the polarity and reactivity of the entire structure. nih.govresearchgate.net

Research on analogous compounds, such as nitro-substituted chalcones, provides valuable insight into the positional importance of the nitro group. Studies have shown that the biological effects can vary dramatically depending on whether the substitution is at the ortho, meta, or para position. For instance, in a series of nitro-containing chalcones evaluated for anti-inflammatory and vasorelaxant activities, the placement of the nitro group was key to their efficacy. mdpi.com Compounds with an ortho-nitro group exhibited the highest anti-inflammatory activity, whereas a para-nitro group was favorable for vasorelaxant effects. mdpi.com The meta-nitro configuration, as seen in 2-Methyl-2-(3-nitrophenyl)propanoic acid, presents a unique electronic and steric profile that can lead to different biological outcomes compared to its ortho and para isomers. mdpi.com

| Compound | Nitro Group Position | Anti-inflammatory Activity (% Inhibition) | Vasorelaxant Activity (%) |

|---|---|---|---|

| Compound 5 | ortho (Ring B) | 80.77 ± 2.82 | Data Not Specified |

| Compound 9 | ortho (Ring A), meta (Ring B) | 61.08 ± 2.06 | Data Not Specified |

| Compound 7 | para (Ring B) | Data Not Specified | 81.94 ± 2.50 |

| Compound 1 (Control) | None | Data Not Specified | 81.16 ± 7.55 |

Influence of Alkyl Substitution on Molecular Interactions

The 2-methylpropanoic acid moiety, specifically the two methyl groups attached to the alpha-carbon (the carbon adjacent to the carboxylic acid), plays a significant role in defining the molecule's three-dimensional shape and its interactions. These gem-dimethyl groups introduce steric bulk, which can be crucial for receptor binding and selectivity.

Furthermore, the length and branching of alkyl chains can influence a compound's physicochemical properties, such as lipophilicity (fat solubility). The study of interactions between methyl benzoate (B1203000) and alcohols has shown that increasing the alkyl chain length of the alcohol weakens hydrogen bond interactions and affects packing efficiency. researchgate.net While the gem-dimethyl group of the target compound is static, its presence establishes a baseline lipophilicity and steric profile that is fundamental to its molecular interactions.

Chirality and Stereochemical Considerations in Derivatives

This compound itself is an achiral molecule. This is because the alpha-carbon is bonded to two identical methyl groups, meaning it is not a stereogenic center and the molecule does not have non-superimposable mirror images (enantiomers).

However, chirality becomes a critical consideration in the design of its derivatives. If one of the methyl groups were to be replaced by a different substituent (e.g., an ethyl group or a hydrogen atom), the alpha-carbon would become a stereogenic center. This would result in the existence of two enantiomers, typically designated as (R) and (S).

Enantiomers can have vastly different biological activities. This principle is well-established in many drug classes, including the 2-arylpropionic acids (profens), a group of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net For instance, (S)-ibuprofen is significantly more active as an inhibitor of cyclooxygenase (COX) enzymes than its (R)-enantiomer. This is because the three-dimensional arrangement of atoms in the (S)-enantiomer allows it to bind more effectively to the active site of the enzyme. Therefore, in the design of any chiral derivatives of this compound, it would be essential to synthesize and test each enantiomer separately to determine which one possesses the desired therapeutic activity.

Rational Design Principles for Novel this compound Derivatives

The rational design of new derivatives involves the systematic modification of the parent structure to optimize its interaction with a biological target. This is achieved by modulating the molecule's electronic and steric properties. nih.govresearchgate.net

Electronic Properties: The potent electron-withdrawing nature of the meta-positioned nitro group is a key feature. researchgate.net This can be modulated by replacing the nitro group with other substituents. For example:

Electron-withdrawing groups (EWGs): Replacing -NO₂ with groups like -CN (cyano) or -CF₃ (trifluoromethyl) would maintain or alter the electron-deficient nature of the phenyl ring.

Electron-donating groups (EDGs): Replacing -NO₂ with groups like -NH₂ (amino), -OH (hydroxyl), or -OCH₃ (methoxy) would have the opposite effect, increasing electron density on the ring and drastically changing its interaction profile.

Steric Properties: The steric profile can be fine-tuned by modifying the alkyl substituents. For instance:

Replacing the gem-dimethyl groups with a cyclopropyl (B3062369) ring could introduce conformational rigidity, locking the molecule into a specific shape that might enhance binding affinity.

Varying the size of the alkyl groups (e.g., changing from methyl to ethyl or isopropyl) can probe the size and shape of the receptor's binding pocket to achieve a better fit.

| Original Group | Proposed Modification | Effect on Electronic Properties | Effect on Steric Properties |

|---|---|---|---|

| meta-Nitro (-NO₂) | meta-Amino (-NH₂) | Changes from strongly electron-withdrawing to electron-donating | Minor change in size |

| meta-Nitro (-NO₂) | meta-Cyano (-CN) | Maintains electron-withdrawing character | Reduces steric bulk |

| gem-Dimethyl | Cyclopropyl | Minimal electronic change | Introduces conformational rigidity and alters bond angles |

| gem-Dimethyl | Ethyl, Methyl | Minimal electronic change | Introduces a chiral center and increases steric bulk |

Modern drug design heavily relies on computational techniques to predict the activity of novel compounds before they are synthesized, saving time and resources. rsc.org

Pharmacophore Analysis: A pharmacophore model is a three-dimensional representation of the essential features a molecule must possess to bind to a specific target. mdpi.com For derivatives of this compound, a model could be generated based on known active compounds that bind to a target of interest (e.g., a nuclear receptor or an enzyme). nih.gov This model might include features like a hydrogen bond acceptor (the carboxylic acid), a hydrophobic/aromatic region (the phenyl ring), and a negative ionic feature. biorxiv.org This pharmacophore could then be used to virtually screen large databases of chemical compounds to identify new molecules with a high probability of being active. mdpi.com

Docking Investigations: Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net For a rationally designed derivative, docking simulations can provide valuable insights into its potential binding mode and affinity. nih.gov The analysis can reveal key interactions, such as hydrogen bonds between the carboxylic acid and receptor residues or hydrophobic interactions involving the nitrophenyl ring. researchgate.net By comparing the docking scores and binding poses of different derivatives, researchers can prioritize the synthesis of compounds that are most likely to be potent and selective. nih.gov

In Vitro Biological Activity and Mechanistic Investigations

Investigation of Anticancer Activity in Cellular Models

No specific data was found regarding the anticancer activity of 2-Methyl-2-(3-nitrophenyl)propanoic acid in cellular models.

Apoptosis Induction Pathways

There is no available information detailing the mechanisms by which this compound may induce apoptosis in cancer cells.

Inhibition of Cancer Cell Proliferation

Specific studies measuring the inhibitory effects of this compound on the proliferation of cancer cell lines were not identified.

Assessment of Anti-inflammatory Effects in Cellular Systems

No data is currently available from in vitro assays to assess the anti-inflammatory properties of this compound.

Modulation of Pro-inflammatory Cytokine Production

Research detailing the modulation of pro-inflammatory cytokines by this specific compound in cellular systems has not been found.

Evaluation of Antimicrobial Properties

There is no available literature on the evaluation of the antimicrobial properties of this compound against various pathogens.

Studies on Enzyme Inhibition and Receptor Interaction

Specific studies on the interaction of this compound with enzymes or cellular receptors are not present in the reviewed literature.

Inhibition of Translation Initiation Factors (e.g., eIF4E/eIF4G) by Related Compounds

The initiation of cap-dependent translation is a critical step in protein synthesis and is frequently dysregulated in various diseases, including cancer. A key interaction in this process is the assembly of the eIF4F complex, which involves the binding of the cap-binding protein eIF4E to the scaffolding protein eIF4G. nih.gov The disruption of this eIF4E/eIF4G interaction is a therapeutic strategy being explored to selectively inhibit the translation of mRNAs encoding for proteins involved in cell growth and proliferation, such as c-myc and cyclin D1. nih.gov

Small molecules have been developed to target this protein-protein interaction. One such prototypic inhibitor is 4EGI-1, which binds to eIF4E and allosterically inhibits its interaction with eIF4G. nih.govresearchgate.net This disruption leads to the suppression of cap-dependent translation. nih.gov Interestingly, while 4EGI-1 displaces eIF4G from eIF4E, it has been shown to enhance the binding of the translational repressors, 4E-BPs, to eIF4E. nih.gov The development of mimetics of 4EGI-1 has been a focus of research to improve potency and drug-like properties. nih.gov These inhibitors serve as important tools for studying the biological consequences of inhibiting translation initiation and for validating the eIF4E/eIF4G interaction as a therapeutic target. nih.govresearchgate.net

| Compound | Mechanism of Action | Effect |

| 4EGI-1 | Binds to eIF4E, disrupting the eIF4E/eIF4G interaction | Inhibits cap-dependent translation |

| 4E1RCat | Disrupts the interaction between eIF4E and eIF4G | Inhibits translation initiation |

| CGP57380 | Targets Mnk1, preventing eIF4E phosphorylation | Decreases eIF4E activity |

This table presents examples of compounds that inhibit translation initiation factors and their mechanisms of action.

Interaction with Voltage-Gated Sodium Channels by Propionic Acid Derivatives

Voltage-gated sodium channels (VGSCs) are essential transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. nih.gov The modulation of these channels is a key mechanism for many therapeutic agents, including anticonvulsants. Propionic acid derivatives, such as valproic acid (VPA), have been investigated for their interactions with VGSCs. nih.govnih.gov

Studies on the prokaryotic NavMs sodium channel, a model for human VGSCs, have shown that VPA can bind to the channel and affect its function. nih.gov Unlike many classic channel-blocking drugs that bind within the central pore of the channel, VPA appears to have a different binding site associated with the voltage sensor domain. nih.govnih.gov This interaction with the voltage sensor leads to a destabilization of the channel and influences its block and inactivation rates, albeit with lower efficacy than traditional pore-blocking compounds. nih.gov This suggests that while VPA may not completely block the channel, it can reduce the fast, transient inward sodium currents, thereby interfering with sustained high-frequency neuronal firing. nih.gov

| Propionic Acid Derivative | Target | Proposed Binding Site | Effect on Channel Function |

| Valproic Acid (VPA) | Voltage-Gated Sodium Channels (e.g., NavMs) | Voltage Sensor Domain | Influences block and inactivation rates |

This table summarizes the interaction of a representative propionic acid derivative with voltage-gated sodium channels.

Role in Enzyme-Catalyzed Reactions Involving Esters and Nitro Groups

The presence of an ester group and a nitro-substituted aromatic ring in a molecule can make it a useful substrate for studying various enzyme-catalyzed reactions. Specifically, p-nitrophenyl esters are widely used as chromogenic substrates for hydrolases, such as lipases and thiolases. researchgate.netdergipark.org.trdiva-portal.org The hydrolysis of the ester bond by the enzyme releases p-nitrophenol, a yellow-colored compound that can be easily quantified spectrophotometrically, allowing for the determination of enzyme activity and kinetics. dergipark.org.tr

The length of the fatty acyl chain in p-nitrophenyl esters can influence the substrate specificity of lipases. nih.gov For instance, some lipases exhibit higher activity towards esters with medium-length acyl chains. nih.gov In the context of thiolase enzymes like OleA, p-nitrophenyl esters have been used to probe the reaction mechanism. researchgate.net It has been shown that the acyl group from a p-nitrophenyl ester can be transferred to the active site cysteine of the enzyme, initiating a Claisen condensation reaction. researchgate.netnih.gov This demonstrates that the nitrophenyl group can act as a good leaving group in these enzymatic reactions. nih.gov

| Enzyme Class | Substrate Type | Role of Nitro Group | Reaction Monitored |

| Lipases | p-Nitrophenyl esters | Part of the chromogenic leaving group (p-nitrophenol) | Hydrolysis of the ester bond |

| Thiolases (e.g., OleA) | p-Nitrophenyl alkanoates | Facilitates acyl group transfer to the enzyme's active site | Acyl transfer and subsequent condensation |

This table outlines the role of nitrophenyl esters in enzyme-catalyzed reactions.

Photoreactivity and Photocage Applications of Derivatives

The nitrophenyl group, particularly the ortho-nitrobenzyl group, is a well-established photolabile protecting group, often referred to as a "photocage". wiley-vch.denih.gov These photocages can be covalently attached to a biologically active molecule, rendering it inactive. nih.gov Upon irradiation with light of a specific wavelength, typically in the UV range, the photocage is cleaved, releasing the active molecule with high spatiotemporal control. nih.govresearchgate.net This technique is invaluable for studying dynamic biological processes. wiley-vch.de

The mechanism of photocleavage for many nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. nih.gov The decay of this intermediate results in the release of the caged molecule. wiley-vch.de The rate of release can be modulated by substituents on the aromatic ring. nih.gov While 2-nitrobenzyl derivatives are common, 3-nitrophenyl compounds also exhibit photoreactivity, though the mechanisms and efficiencies can differ. researchgate.net The photoreduction of the nitro group to a nitroso or amino group is a known photochemical reaction for nitrophenyl compounds. researchgate.net Derivatives of this compound could potentially be explored for such photocaging applications, where the propanoic acid moiety could be linked to a bioactive molecule.

| Photocage Family | Typical Wavelength of Activation | General Mechanism | Application |

| o-Nitrobenzyl | >300 nm | Intramolecular hydrogen abstraction by the excited nitro group | Spatiotemporal release of bioactive molecules |

| Nitrophenyl ethyl | >300 nm | β-elimination mechanism | Generation of oligonucleotide microarrays |

This table provides an overview of the properties and applications of nitrophenyl-based photocages.

Metabolic Studies and Biotransformation in Non Human Models

Glucuronidation Pathways of Propanoic Acid Derivatives

Acyl glucuronidation represents a significant Phase II biotransformation pathway for drugs and other xenobiotics containing a carboxylic acid moiety. nih.gov This process is an efficient detoxification mechanism for the metabolism of propanoic acid derivatives. nih.gov The reaction involves the conjugation of the carboxylic acid group with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver. This results in the formation of a 1-β-O-acyl glucuronide, a more polar metabolite that can be more readily eliminated from the body. nih.govresearchgate.net While this is a primary detoxification route, the resulting acyl glucuronide metabolites can be chemically reactive. nih.govnih.gov

Intrinsic Degradation Kinetics of Acyl Glucuronides

Acyl glucuronides (AGs) are not always stable metabolites and can undergo spontaneous, non-enzymatic reactions under physiological conditions. nih.gov The degradation of these conjugates follows two primary pathways: hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid and glucuronic acid, and acyl migration. nih.gov Acyl migration is an intramolecular rearrangement where the aglycone (the propanoic acid derivative) moves from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 positions, forming reactive positional isomers. nih.gov These isomers can potentially bind covalently to endogenous proteins. nih.govresearchgate.net

The rate of degradation, which is a combination of both hydrolysis and acyl migration, can be quantified by determining the metabolite's half-life (t½). nih.govresearchgate.net This kinetic parameter is crucial as a shorter half-life may indicate higher reactivity and a greater potential for forming adducts with proteins. nih.gov The degradation rates for various AGs can be measured in vitro using techniques like NMR spectroscopy by monitoring the disappearance of the initial 1-β anomer over time. nih.govresearchgate.net

As a representative example from the 2-arylpropanoic acid class, the degradation half-lives of ibuprofen's acyl glucuronides have been studied, demonstrating how stereochemistry and metabolism of the parent compound can influence the stability of the conjugate. researchgate.net

| Compound | Half-Life (t½) in hours |

|---|---|

| (S)-Ibuprofen AG (Biosynthetic) | 3.68 |

| (S)-Ibuprofen AG (Chemically Synthesized) | 3.76 |

| (R)-Ibuprofen AG | 1.79 |

| 2-Hydroxyibuprofen AG | 5.03 |

| Carboxyibuprofen AG | 4.80 |

Formation of Reactive Intermediates through Nitro Group Reduction

The presence of a nitroaromatic group on the 2-Methyl-2-(3-nitrophenyl)propanoic acid molecule introduces another critical metabolic pathway: nitroreduction. The nitro group can undergo a six-electron reduction to form the corresponding amine. nih.gov This transformation is often catalyzed by a variety of enzymes known as nitroreductases, which are present in mammalian cells and gut microbiota. nih.gov

This reduction does not occur in a single step but proceeds through several intermediate species. The process involves the sequential formation of a nitroso compound and then an N-hydroxylamino derivative before the final amine is produced. nih.gov

Step 1 (Two-electron reduction): R-NO₂ → R-NO (Nitroso intermediate)

Step 2 (Two-electron reduction): R-NO → R-NHOH (N-hydroxylamino intermediate)

Step 3 (Two-electron reduction): R-NHOH → R-NH₂ (Amine product)

Both the nitroso and, particularly, the N-hydroxylamino intermediates are often highly reactive electrophiles. nih.gov The formation of these intermediates is a key step in the metabolic activation of some nitroaromatic compounds, as they can form covalent adducts with macromolecules like DNA and proteins. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate can occur at a rate significantly faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect in some cases. nih.gov This metabolic pathway is considered a "structural alert" in drug development because of the potential for generating these reactive species. nih.gov

Enzyme-Catalyzed Transformations and Hydrolysis

Beyond glucuronidation and nitroreduction, this compound and its metabolites can be substrates for various other enzymatic transformations. The ester bond in the acyl glucuronide metabolite is susceptible to hydrolysis catalyzed by esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. semanticscholar.org This enzymatic hydrolysis regenerates the parent carboxylic acid. semanticscholar.org

The hydrolytic mechanism of many such enzymes, including lipases and proteases that can act on ester bonds, often involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. semanticscholar.org The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the alcohol portion (glucuronic acid) and form an acylated enzyme intermediate. semanticscholar.org Subsequent hydrolysis of this intermediate releases the carboxylic acid and regenerates the active enzyme. semanticscholar.org

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

For 2-Methyl-2-(3-nitrophenyl)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups are chemically equivalent and would appear as a single, sharp singlet, integrating to six protons. The protons on the aromatic ring, due to the meta-substitution pattern, would present a more complex set of signals. Typically, one would expect to see four distinct signals for the four aromatic protons. The proton situated between the two substituents on the ring would likely appear at the highest chemical shift (most downfield) due to the influence of both the nitro and the alkyl-acid groups. The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, often above 10 ppm. nagwa.com

The ¹³C NMR spectrum provides information on the carbon framework. It would show separate signals for the carboxylic acid carbon, the quaternary carbon attached to the phenyl ring, the equivalent methyl carbons, and the distinct carbons of the aromatic ring. The carbon atom of the carboxylic acid group would be the most downfield signal. docbrown.infodocbrown.info The carbon atom attached to the nitro group would also be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Methyl Protons (-CH₃) | ¹H | 1.5 - 1.7 | Singlet (s) | Two equivalent methyl groups. |

| Aromatic Protons (Ar-H) | ¹H | 7.5 - 8.5 | Multiplets (m) | Complex pattern due to meta-substitution. |

| Carboxylic Acid Proton (-COOH) | ¹H | > 10 | Broad Singlet (br s) | Exchangeable proton, highly deshielded. nagwa.com |

| Methyl Carbons (-CH₃) | ¹³C | 25 - 30 | Quartet (in off-resonance) | Two equivalent methyl carbons. |

| Quaternary Carbon (-C(CH₃)₂) | ¹³C | 45 - 55 | Singlet (in off-resonance) | Carbon attached to the phenyl ring. |

| Aromatic Carbons (Ar-C) | ¹³C | 120 - 150 | Doublets/Singlets | Distinct signals for each aromatic carbon. |

| Carboxylic Acid Carbon (-COOH) | ¹³C | 175 - 185 | Singlet (in off-resonance) | Highly deshielded carbonyl carbon. docbrown.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI/MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₁NO₄, approx. 209.07 g/mol ). nih.gov Common fragmentation patterns for carboxylic acids involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). docbrown.infochim.ludocbrown.info Other significant fragments could arise from the cleavage of the C-C bond between the quaternary carbon and the phenyl ring, and the loss of the nitro group (-NO₂, 46 Da).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion | Formula of Loss |

| 209 | [M]⁺ | - |

| 192 | [M - OH]⁺ | OH |

| 164 | [M - COOH]⁺ | COOH |

| 163 | [M - NO₂]⁺ | NO₂ |

| 118 | [M - COOH - NO₂]⁺ | COOH, NO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Alkyl C-H | Stretch | 2850 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Nitro Group N-O | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro Group N-O | Symmetric Stretch | 1300 - 1350 | Strong |

Chromatographic Techniques for Purity and Mixture Analysis (HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.

A reverse-phase (RP) HPLC method would be suitable for analyzing this compound. sielc.com In a typical RP-HPLC setup using a C18 column, the compound would be eluted with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acid modifier (like formic acid or phosphoric acid) to ensure the carboxylic acid remains protonated. sielc.compensoft.net The purity of the sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. This method can also effectively separate the 3-nitro isomer from its 2-nitro and 4-nitro isomers. Coupling the liquid chromatograph to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the eluting peak, providing an additional layer of identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the 3-nitro isomer is not available in the searched results, data for the related compound 2-Methyl-2-(4-nitrophenyl)propanoic acid reveals key solid-state features that are likely to be shared. scispace.comnih.gov In the crystal lattice, molecules of this type often form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. scispace.comnih.govnih.gov These dimers can be further connected into chains or more complex networks by weaker interactions, such as C-H···O hydrogen bonds. scispace.comnih.gov The packing can also be stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. scispace.comnih.gov A crystallographic analysis of this compound would confirm its molecular conformation and detail these specific intermolecular forces that govern its solid-state structure.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) for Electronic Structure Analysis

An extensive search of scientific literature did not yield any specific studies that have utilized Density Functional Theory (DFT) for the electronic structure analysis of 2-Methyl-2-(3-nitrophenyl)propanoic acid. While DFT is a common method for evaluating the electronic properties of organic molecules, specific research on this particular compound is not publicly available. ymerdigital.com

HOMO-LUMO Energy Investigations

There are no specific published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy investigations for this compound. Such studies are crucial for understanding the chemical reactivity and kinetic stability of a molecule, but data for this specific compound has not been reported in the available literature. malayajournal.orgresearchgate.net

Charge Transfer Analysis

A comprehensive review of scientific databases reveals no specific charge transfer analysis studies conducted on this compound. Charge transfer dynamics are important for understanding intermolecular interactions, particularly in complexes, but this has not been specifically investigated for the title compound. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies have been published for this compound. These computational techniques are instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with a biological target, but they have not been applied to this specific molecule in any publicly accessible research. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no evidence in the scientific literature of Quantitative Structure-Activity Relationship (QSAR) models being developed specifically for this compound or a series of its close analogs. QSAR studies are used to correlate the chemical structure of compounds with their biological activity, but such research has not been reported for this compound. nih.gov

Theoretical Prediction of Thermodynamic Properties

A search of available scientific literature and databases did not uncover any studies focused on the theoretical prediction of the thermodynamic properties of this compound. Theoretical methods are often used to estimate properties such as enthalpy of formation and Gibbs free energy, but these calculations have not been published for this specific molecule. researchgate.netescholarship.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Derivatives

There is a notable absence of published research focusing on the development of novel synthetic methodologies specifically for derivatives of 2-Methyl-2-(3-nitrophenyl)propanoic acid. While general methods for the synthesis of related arylpropanoic acids and their derivatives exist, dedicated studies exploring the unique reactivity and derivatization of the 3-nitrophenyl isomer are not available. Future research could potentially focus on leveraging the specific electronic properties conferred by the meta-positioned nitro group to develop selective and efficient synthetic routes to novel derivatives. Such work would be foundational for exploring the compound's potential applications.

Exploration of Undiscovered Biological Activities and Molecular Targets

Currently, there are no specific studies detailing the biological activities or identifying the molecular targets of this compound. The biological profiles of its ortho- and para-isomers are documented in various contexts, but this information cannot be directly extrapolated to the meta-isomer due to the critical role of substituent positioning in molecular interactions with biological systems. The broader class of nitro-containing aromatic compounds is known to exhibit a wide range of biological effects, suggesting that this compound could possess undiscovered therapeutic potential. mdpi.com Future research would need to involve initial screening assays to identify any cytotoxic, antimicrobial, anti-inflammatory, or other biological activities.

Integration with Advanced Chemical Biology Platforms

The application of this compound in advanced chemical biology platforms has not been reported. Such platforms, which include proteomics, metabolomics, and high-throughput screening, are powerful tools for elucidating the mechanisms of action and identifying the cellular partners of bioactive molecules. Before this compound can be integrated into such advanced research, its fundamental synthesis and biological activity must first be established. Should initial studies reveal interesting biological properties, its derivatives could be developed into chemical probes to investigate cellular pathways.

Green Chemistry Approaches in Synthesis

There is no literature available describing the application of green chemistry principles to the synthesis of this compound. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. atiner.gr Future research in this area would involve the development of synthetic routes that utilize environmentally benign solvents, renewable starting materials, and energy-efficient methods, such as microwave-assisted synthesis or biocatalysis. mdpi.com Establishing such sustainable synthetic pathways would be a crucial step before any potential large-scale production of the compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2-(3-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or esterification followed by nitration. For example, esterification of 2-methylpropanoic acid derivatives with 3-nitrophenyl groups using acid catalysts (e.g., H₂SO₄) under reflux conditions can yield intermediates, which are hydrolyzed to the acid . Solvent selection (e.g., acetonitrile or chloroform) and temperature control are critical to avoid byproducts like nitro-group reduction. Purification via silica gel chromatography or recrystallization improves purity .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of the methyl group, aromatic protons, and nitro substituents. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for analogous brominated phenylpropanoic acids . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carboxylic acid (-COOH) and nitro (-NO₂) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : Its nitro group enables studies as a precursor for bioactive derivatives. For instance, reduction of the nitro group to an amine (-NH₂) produces intermediates for antimicrobial or anti-inflammatory agents . The bulky methyl group may influence binding to enzyme active sites, making it a candidate for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Cross-validation using multiple techniques is essential:

- DEPT-135 NMR distinguishes CH₃, CH₂, and CH groups.

- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.

- Computational DFT calculations (e.g., Gaussian) simulate expected shifts and compare with experimental data .

- Table : Example spectral comparison for nitro-phenyl derivatives:

| Technique | Observed Shift (ppm) | Calculated Shift (ppm) | Deviation |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 8.2 (d, 1H) | 8.1 | 0.1 |

| ¹³C NMR (DMSO) | 148.5 (C-NO₂) | 148.3 | 0.2 |

Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphoric acids) or enzymatic resolution (lipases) can enhance enantiomeric excess (ee). For example, Candida antarctica lipase selectively hydrolyzes ester precursors, retaining the desired (R)- or (S)-enantiomer. Chiral HPLC (e.g., Chiralpak® columns) quantifies ee, while circular dichroism (CD) confirms absolute configuration .

Q. How does the nitro group’s position (meta vs. para) affect the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : The meta-nitro group is a strong electron-withdrawing group, activating the phenyl ring for electrophilic substitution at specific positions. Comparative studies with para-nitro analogs show differences in reaction rates:

- SN2 Reactions : Meta-nitro derivatives exhibit slower kinetics due to steric hindrance from the methyl group.

- DFT Studies : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, meta-substitution lowers LUMO energy, favoring nucleophilic attack .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns separates closely related impurities (e.g., regioisomers). For thermally stable samples, preparative GC-MS coupled with cryogenic trapping isolates volatile derivatives. Recrystallization in mixed solvents (e.g., ethanol/water) improves crystal quality for X-ray studies .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported biological activities (e.g., anti-inflammatory vs. inactive)?

- Methodological Answer : Variability may stem from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.